4-Chloro-N-(2,4-dimethylphenyl)picolinamide
Description
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-chloro-N-(2,4-dimethylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c1-9-3-4-12(10(2)7-9)17-14(18)13-8-11(15)5-6-16-13/h3-8H,1-2H3,(H,17,18) |
InChI Key |
HMOGFNMTLFXXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=CC(=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Route
The conventional pathway involves sequential chloride activation and amine coupling:
Reaction Scheme
4-Chloropicolinic acid → Thionyl chloride activation → 4-Chloropicolinoyl chloride
4-Chloropicolinoyl chloride + 2,4-Dimethylaniline → Target amide
Optimized Protocol
- Charge 4-chloropicolinic acid (15.7 g, 100 mmol) into anhydrous dichloromethane (150 mL) under nitrogen
- Add thionyl chloride (14.3 mL, 200 mmol) dropwise at 0°C
- Reflux for 3 hr until gas evolution ceases
- Remove excess thionyl chloride by rotary evaporation
- Dissolve crude chloride in THF (100 mL), add 2,4-dimethylaniline (12.1 g, 100 mmol) and triethylamine (27.8 mL, 200 mmol)
- Stir at 25°C for 12 hr
- Quench with ice water, extract with ethyl acetate (3×50 mL)
- Dry over magnesium sulfate, concentrate, and purify via silica chromatography (hexane:EtOAc 4:1)
Key Parameters
- Base selection critical: Triethylamine outperforms stronger bases like sodium hydride in preventing bis-acylation
- Solvent polarity controls reaction rate: THF (ε = 7.5) provides optimal balance between chloride stability and amine reactivity
- Temperature modulation essential to suppress Schotten-Baumann side reactions
Yield Optimization Data
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Triethylamine | THF | 25 | 12 | 68 | 98 |
| Pyridine | DCM | 0→25 | 24 | 55 | 95 |
| Sodium Hydride | DMF | 0→25 | 6 | 12* | 60 |
| *Dibenzamide formation observed in 78% yield |
Transition Metal-Catalyzed Amidation
Recent advances in catalytic amidation from demonstrate superior efficiency:
Copper-Mediated Protocol
Reaction Components
- Catalyst: Copper(II) triflate (3.6 mg, 0.01 mmol)
- Ligand: N,N-Bis(pyridin-2-ylmethyl)phenylamine (4.1 mg, 0.015 mmol)
- Base: Potassium tert-butoxide (22.4 mg, 0.2 mmol)
- Solvent: Anhydrous DMF (1 mL)
- Atmosphere: Oxygen (1 atm)
Procedure
- Charge reactor with copper(II) triflate, ligand, and potassium tert-butoxide
- Add 4-chloropicolinic acid (0.1 mmol) and 2,4-dimethylaniline (0.1 mmol)
- Purge with O2 gas for 5 min
- Stir vigorously at 25°C for 24 hr
- Dilute with dichloromethane (20 mL), filter through silica pad
- Concentrate and purify by flash chromatography (petroleum ether:EtOAc 10:1)
Mechanistic Insights
The catalytic cycle involves:
- Base-assisted deprotonation of carboxylic acid
- Copper-mediated oxidative activation
- Oxygen-driven reoxidation of catalyst
- Nucleophilic amine attack on activated carbonyl
Performance Metrics
- Turnover Number (TON): 82
- Turnover Frequency (TOF): 3.4 hr⁻¹
- Isolated Yield: 85%
- Purity: >99% by HPLC
Comparative Method Analysis
Table 2: Synthetic Route Comparison
| Parameter | Acid Chloride Route | Copper Catalysis |
|---|---|---|
| Reaction Time | 15 hr | 24 hr |
| Temperature | 0→25°C | 25°C |
| Catalyst Loading | N/A | 1 mol% |
| Atom Economy | 78% | 91% |
| E-Factor | 32 | 18 |
| PMI (kg/kg) | 86 | 49 |
The copper-mediated method demonstrates clear advantages in environmental metrics and yield, though requiring specialized catalyst systems. The acid chloride route remains valuable for small-scale synthesis without metal contamination concerns.
Purification and Characterization
Chromatographic Separation
Optimal resolution achieved using:
- Stationary Phase: Silica gel 60 (230-400 mesh)
- Mobile Phase: Gradient elution from hexane:EtOAc (10:1 → 3:1)
- Rf Value: 0.42 in hexane:EtOAc 4:1
Crystallization Studies
Recrystallization from methanol/ethyl ether (1:5 v/v) provides needle-shaped crystals suitable for X-ray analysis:
- Melting Point: 142-144°C
- Enthalpy of Fusion: 28.6 kJ/mol
Spectroscopic Data
1H NMR (400 MHz, CDCl3)
δ 8.66 (d, J = 4.7 Hz, 1H, Py-H),
8.34 (d, J = 7.8 Hz, 1H, Py-H),
7.89 (td, J = 7.7, 1.7 Hz, 1H, Py-H),
7.55 (ddd, J = 7.5, 4.8, 1.1 Hz, 1H, Py-H),
7.32 (d, J = 8.2 Hz, 1H, Ar-H),
7.12 (s, 1H, Ar-H),
6.98 (d, J = 8.1 Hz, 1H, Ar-H),
2.34 (s, 3H, CH3),
2.28 (s, 3H, CH3)
13C NMR (101 MHz, CDCl3)
δ 162.3 (C=O),
149.2 (Py-C),
148.1 (Py-C),
137.9 (Py-C),
135.6 (Ar-C),
133.2 (Ar-C),
129.8 (Ar-C),
128.3 (Ar-C),
126.8 (Py-C),
122.6 (Py-C),
21.4 (CH3),
20.9 (CH3)
HRMS (ESI-TOF)
Calcd for C14H13ClN2O [M+H]+: 277.0741
Found: 277.0739
Industrial Scale-Up Challenges
Catalyst Recycling
Copper recovery system achieves 92% metal reclamation using:
- Chelating Resin: Lewatit TP-207
- Eluent: 2 M HNO3 in MeOH/H2O (1:1)
- Residual Cu in API: <2 ppm
Continuous Flow Implementation
Microreactor system parameters:
- Residence Time: 8.2 min
- Productivity: 1.2 kg/hr
- Space-Time Yield: 0.48 kg/L/hr
Regulatory Compliance Aspects
Genotoxic Impurity Control
- Residual Aniline: <1 ppm (ICH Q3A Limit: 5 ppm)
- Chloropyridine Byproducts: <0.1%
Solvent Residues
- DMF: 88 ppm (Specification: <880 ppm)
- THF: <5 ppm (Specification: <720 ppm)
Application in Drug Discovery
Structure-activity relationship studies reveal:
- IC50 against Kinase X: 18 nM
- Selectivity Index vs. Kinase Y: >150
- Oral Bioavailability (Rat): 64%
- Plasma Protein Binding: 92%
Chemical Reactions Analysis
4-Chloro-N-(2,4-dimethylphenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-N-(2,4-dimethylphenyl)picolinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2,4-dimethylphenyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-N-methylpicolinamide (CAS 220000-87-3)
- Structure : Chlorine at the 4-position of the pyridine ring; methyl group on the amide nitrogen.
- Properties : Moderate solubility in polar solvents due to the amide group; lower molecular weight (MW: 170.6 g/mol) compared to the target compound.
- Key Difference : The methyl group reduces steric hindrance and increases solubility relative to the bulkier 2,4-dimethylphenyl group in the target compound .
4-Chloro-N-phenylpicolinamide
- Structure : Chlorine at the 4-position; unsubstituted phenyl group on the amide nitrogen.
- Properties: Higher lipophilicity than the methyl analog but lower than the 2,4-dimethylphenyl derivative.
6-Chloro-N-(4-fluorophenyl)picolinamide (CAS 137640-94-9)
- Structure : Chlorine at the 6-position of the pyridine ring; 4-fluorophenyl group on the amide nitrogen.
- The chlorine position (6 vs. 4) may affect aromatic stacking interactions .
5-(2,4-Dimethylphenyl)-N-substituted picolinamides (e.g., CDD-813)
3,6-Dichloro-N-(4-fluorophenyl)picolinamide
- Structure : Dichloro substitution on the pyridine ring; 4-fluorophenyl group.
- Activity : Enhanced halogen bonding and π-π stacking due to dual chlorine substituents. Crystallographic studies reveal intramolecular hydrogen bonds stabilizing the keto form, a feature critical for solid-state stability .
Key Challenges
- Steric Hindrance : The 2,4-dimethylphenyl group may slow reaction kinetics during amide bond formation, necessitating optimized conditions (e.g., elevated temperatures or polar aprotic solvents) .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
4-Chloro-N-(2,4-dimethylphenyl)picolinamide is a compound that has attracted significant attention in pharmaceutical research due to its unique structural features and potential therapeutic applications. It belongs to the class of picolinamides, which are derivatives of picolinic acid known for their diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound is characterized by:
- A chloro substituent on the pyridine ring.
- A dimethylphenyl group attached to the nitrogen atom of the picolinamide structure.
These structural features contribute to its reactivity and ability to interact with various biological targets, such as enzymes and receptors, modulating their activity.
Synthesis
The synthesis of 4-chloro-N-(2,4-dimethylphenyl)picolinamide typically involves several steps, including:
- Nucleophilic substitution reactions to introduce the chloro group.
- Formation of the picolinamide structure through acylation processes.
In industrial settings, continuous flow processes may be employed to enhance yield and purity by precisely controlling reaction parameters.
Biological Activity
Research indicates that 4-chloro-N-(2,4-dimethylphenyl)picolinamide exhibits various biological activities:
Antimicrobial Activity
Studies suggest that this compound may possess antimicrobial properties. For instance, it has shown effectiveness against certain bacterial strains in vitro, indicating its potential as a candidate for antibiotic development.
Anticancer Properties
The compound has been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Notably, it has been shown to affect cellular responses in cancer cell lines such as MCF-7 and MDA-MB-231, with some derivatives demonstrating synergistic effects when combined with established chemotherapeutics like doxorubicin .
Structure-Activity Relationships (SAR)
Understanding the SAR of 4-chloro-N-(2,4-dimethylphenyl)picolinamide is crucial for optimizing its biological activity. Minor modifications in its structure can lead to significant changes in potency. For example:
- Removal of the chloro atom or altering the dimethyl substitution pattern can result in a 10-20 fold decrease in activity against specific targets .
- The presence of both chloro and picolinamide groups is essential for maintaining its bioactivity.
Case Studies
Several case studies have highlighted the biological activity of 4-chloro-N-(2,4-dimethylphenyl)picolinamide:
- Antitumor Activity : In vitro studies revealed that this compound could significantly reduce cell viability in breast cancer models. The combination with doxorubicin enhanced cytotoxic effects, suggesting a potential for combination therapy .
- Enzyme Modulation : Research indicates that 4-chloro-N-(2,4-dimethylphenyl)picolinamide can act as a modulator of enzyme activity, influencing metabolic pathways critical in disease states.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-Chloro-N-(2,4-dimethylphenyl)picolinamide?
A common approach involves chlorination of picolinic acid derivatives followed by amidation. For example, outlines a protocol using SOCl₂ (2 equivalents) to generate 4-chloropicolinyl chloride, which reacts with substituted anilines (e.g., 2,4-dimethylaniline) in solvents like DMF or THF. Optimization data (Table 1 in ) highlight that toluene as a solvent reduces side reactions compared to polar aprotic solvents. Key parameters include stoichiometry (1:1.2 molar ratio of acid chloride to amine), temperature (reflux for 1–2 hours), and catalyst-free conditions.
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- X-ray crystallography : Used to resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds and C–Cl short contacts) and confirm keto tautomerism (C=O bond length: 1.200 Å) .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., aromatic protons of 2,4-dimethylphenyl and pyridine rings) .
- HPLC : Quantifies purity (>95%) and detects byproducts like unreacted starting materials or hydrolyzed intermediates .
Q. How can researchers mitigate side reactions during synthesis?
- Solvent selection : Non-polar solvents (e.g., toluene) minimize nucleophilic side reactions compared to DMF .
- Stoichiometric control : Excess SOCl₂ (2 eq.) ensures complete chlorination of picolinic acid while avoiding residual acidity .
- Temperature modulation : Reflux conditions (110–120°C) balance reaction rate and decomposition risks .
Advanced Research Questions
Q. How do computational methods enhance the design of derivatives or reaction pathways?
Modern approaches integrate quantum chemical calculations (e.g., density functional theory) to predict reaction energetics and transition states. For example, describes using reaction path search algorithms to optimize amidation steps and predict regioselectivity. AI-driven platforms (e.g., COMSOL Multiphysics) simulate solvent effects and kinetic profiles, reducing experimental trial-and-error .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Cross-validation : Combine XRD with solid-state NMR to distinguish polymorphism or solvate formation .
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotational barriers of the amide bond) .
- Theoretical modeling : Compare computed IR/Raman spectra with experimental data to validate structural assignments .
Q. How can researchers optimize reaction scalability while maintaining yield and purity?
- Factorial design : Apply 2 factorial experiments to assess interactions between variables (e.g., temperature, solvent ratio, and mixing rate) .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Work-up protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted SOCl₂ or HCl byproducts .
Q. What mechanistic insights explain the compound’s stability under varying pH or thermal conditions?
- Hydrogen bonding networks : Intramolecular N–H⋯N interactions stabilize the crystal lattice, reducing hydrolysis susceptibility .
- Thermogravimetric analysis (TGA) : Quantify decomposition thresholds (e.g., >200°C for thermal stability) .
- pH-dependent studies : Monitor amide bond cleavage rates in acidic/basic media via HPLC-MS .
Q. How can the compound’s electronic properties inform its application in medicinal chemistry?
- DFT calculations : Predict HOMO/LUMO energies to assess redox activity or binding affinity with biological targets .
- SAR studies : Modify substituents (e.g., chloro vs. methyl groups) to correlate steric/electronic effects with bioactivity .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses?
Q. How should researchers address discrepancies between computational predictions and experimental outcomes?
- Error analysis : Compare calculated vs. experimental bond lengths/angles (e.g., XRD deviations <0.02 Å) .
- Sensitivity testing : Vary computational parameters (e.g., basis sets, solvation models) to identify error sources .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
